![molecular formula C9H9ClN2O2 B4686740 N-(3-chlorophenyl)-N'-methylethanediamide](/img/structure/B4686740.png)
N-(3-chlorophenyl)-N'-methylethanediamide
Overview
Description
N-(3-chlorophenyl)-N'-methylethanediamide, commonly known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of chloroacetamide herbicides and is known for its selective action on certain types of crops. Clomazone has been extensively researched for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis and Biological Activity
Cytotoxic Activity and Anti-Tumor Potential : A study by Aboelmagd et al. (2021) focused on synthesizing metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate and its derivatives, demonstrating significant anti-tumor activities against human colorectal carcinoma cells, without affecting normal cells, suggesting a potential application in cancer therapy.
Antimicrobial Properties : Akbari et al. (2008) synthesized new derivatives, including N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide, showing significant inhibition on bacterial and fungal growth, indicating its potential use as antimicrobial agents (Akbari et al., 2008).
Structural and Chemical Properties
Molecular Structure Analysis : Gowda et al. (2008) reported the crystal structure of N-(2-Methylphenyl)benzenesulfonamide, providing insights into the molecular conformation and interactions, relevant to understanding the structural properties of similar compounds (Gowda et al., 2008).
Crystallography and Anticonvulsant Potential : Köktaş Koca et al. (2015) explored the crystal structures of positional isomeric chloro-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives, contributing to the development of anticonvulsant drugs for epilepsy treatment (Köktaş Koca et al., 2015).
Optical and Electro-Optical Applications
- **Nonlinear Optical Material**: Prabhu et al. (2000, 2001) synthesized N-(2-chlorophenyl)-(1-propanamide) and characterized its properties as a nonlinear organic crystal, highlighting its potential in electro-optic and nonlinear optical applications, such as in optical devices like limiters and switches (Prabhu & Rao, 2000); (Prabhu et al., 2001).
properties
IUPAC Name |
N'-(3-chlorophenyl)-N-methyloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-11-8(13)9(14)12-7-4-2-3-6(10)5-7/h2-5H,1H3,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTSGPQSHYDZKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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